molecular formula C8H8BrFS B13249719 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol

1-(4-Bromo-2-fluorophenyl)ethane-1-thiol

Cat. No.: B13249719
M. Wt: 235.12 g/mol
InChI Key: WXZSMNZBHRMDIZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)ethane-1-thiol is a substituted thiol featuring a bromo and fluoro group on the phenyl ring. Thiols (-SH) are highly reactive due to their nucleophilic sulfur atom, making them critical in organic synthesis, pharmaceutical intermediates, and materials science . The bromo and fluoro substituents at the 4- and 2-positions of the phenyl ring likely influence electronic effects (e.g., electron-withdrawing properties) and steric interactions, which can modulate reactivity and stability .

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)ethanethiol

InChI

InChI=1S/C8H8BrFS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3

InChI Key

WXZSMNZBHRMDIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)S

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Method

This method involves the reaction of a halo-substituted ethanes derivative of the 4-bromo-2-fluorophenyl moiety with a thiol nucleophile under controlled conditions.

  • Starting materials : 1-(4-Bromo-2-fluorophenyl)ethane halide (e.g., bromide or chloride).
  • Reagents : Thiol nucleophile such as sodium hydrosulfide (NaSH) or thiourea derivatives.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction conditions : Typically conducted at elevated temperatures (50-100 °C) to facilitate nucleophilic displacement.
  • Outcome : The halogen on the ethanes side chain is replaced by the thiol group, yielding 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol.

Advantages : This method allows for regioselective substitution and is adaptable to various halo precursors.

Example reaction scheme :

$$
\text{1-(4-Bromo-2-fluorophenyl)ethane bromide} + \text{NaSH} \rightarrow \text{1-(4-Bromo-2-fluorophenyl)ethane-1-thiol} + \text{NaBr}
$$

Bromomethylation of Thiols

An alternative approach involves bromomethylation of thiols using paraformaldehyde and hydrogen bromide sources to introduce the ethanethiol group.

  • Starting materials : 4-Bromo-2-fluorophenyl thiol or related thiol precursors.
  • Reagents : Paraformaldehyde, hydrobromic acid or bromine source.
  • Solvents : Typically acidic media such as acetic acid or glacial acetic acid.
  • Reaction conditions : Controlled temperature to avoid overbromination; often room temperature to moderate heating.
  • Outcome : Formation of the ethanethiol side chain attached to the aromatic ring through bromomethylation.

This method is less commonly reported but offers a direct route to thiol-substituted ethanes derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Solvent Temperature Range Yield (%) Notes
Nucleophilic substitution 1-(4-Bromo-2-fluorophenyl)ethane bromide, NaSH DMF, DMSO 50-100 °C 70-90 High regioselectivity, widely used
Bromomethylation of thiols Paraformaldehyde, HBr Acetic acid RT to 60 °C 60-80 Direct thiol introduction, less common

Research Findings and Literature Insights

  • The nucleophilic substitution approach is favored due to its straightforward reaction conditions and relatively high yields. It has been validated in multiple studies focusing on aryl ethanethiol derivatives with halogen substituents, showing good tolerance to electron-withdrawing groups such as bromo and fluoro.

  • The bromomethylation method is often utilized when direct substitution on the aromatic ring is challenging, allowing the introduction of the ethanethiol group via a bromomethyl intermediate.

  • Recent patent literature and synthetic protocols emphasize the importance of solvent choice and temperature control to maximize yield and minimize side reactions such as overbromination or formation of disulfides.

Analytical and Purification Considerations

  • Purification is typically achieved through column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents, ensuring removal of unreacted starting materials and side products.

  • Characterization of the final product includes NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point determination to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Formation of thioethers or sulfides.

    Oxidation Reactions: Formation of disulfides or sulfonic acids.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially modulating their activity. This interaction can affect signaling pathways and enzymatic functions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Functional Group Substituents CAS Number Reference
1-(4-Bromo-2-fluorophenyl)ethane-1-thiol Thiol (-SH) 4-Bromo, 2-fluoro Not provided Hypothetical
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol Thiol (-SH) 4-Trifluoromethoxy 427876-87-7
1-(4-Bromo-2-fluorophenyl)propan-1-one Ketone (-CO-) 4-Bromo, 2-fluoro 259750-61-3
1-(4-Bromophenyl)-2-fluoroethanone Ketone (-CO-) 4-Bromo, 2-fluoro (ethane) 403-30-5
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine Amine (-NH2) 4-Bromo, 2-fluoro 1311254-85-9

Key Observations :

  • Reactivity : Thiols (e.g., 1-[4-(trifluoromethoxy)phenyl]ethane-1-thiol) exhibit higher nucleophilicity compared to ketones or amines, making them more reactive in alkylation or oxidation reactions .
  • Electronic Effects: The 4-bromo and 2-fluoro substituents in the target compound likely enhance electrophilic aromatic substitution resistance compared to non-halogenated analogs, similar to trends observed in ketones like 1-(4-Bromo-2-fluorophenyl)propan-1-one .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Name Molecular Weight Physical State Spectral Data (HRMS/LCMS) Reference
1-(4-Bromo-2-fluorophenyl)ethane-1-thiol 249.12 (calc.) Not reported Not available -
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol 222.23 Liquid HRMS: 225.1273 (M-NH2)
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one 346 (M++1) Solid (M.P. 133–134°C) LCMS: m/z = 346
1-(4-Bromo-2-fluorophenyl)ethanamine HCl 268.53 Solid Not reported

Key Observations :

  • State and Stability : Thiols like 1-[4-(trifluoromethoxy)phenyl]ethane-1-thiol are often liquids at room temperature, whereas halogenated ketones and amines tend to crystallize as solids .

Key Observations :

  • Thiol Synthesis : While direct methods for the target thiol are unreported, analogous ketones (e.g., 1-(4-Bromo-2-fluorophenyl)propan-1-one) are synthesized via oxidation or halogenation .
  • Applications : Thiols are pivotal in odor chemistry (e.g., durian’s 1-(ethylsulfanyl)ethane-1-thiol with OAV = 250,000 ), whereas bromo-fluoro ketones/amines are leveraged in drug discovery .

Biological Activity

1-(4-Bromo-2-fluorophenyl)ethane-1-thiol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-(4-Bromo-2-fluorophenyl)ethane-1-thiol features a thiol group (-SH) attached to an ethane backbone, which is further substituted with a bromo and a fluoro group on the phenyl ring. This unique structure may influence its reactivity and biological interactions.

Inhibition of Enzymes

Recent studies have indicated that compounds with similar structures exhibit inhibitory activity against various enzymes, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). For instance, halogenated compounds were found to selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting that 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol may also possess similar properties due to the presence of halogen substituents .

Enzyme IC50 Value (µM) Reference
MAO-B0.51 - 0.69
AChE>50% residual activity at 10 µM

Antioxidant Activity

The compound's thiol group may confer antioxidant properties, potentially scavenging reactive oxygen species (ROS). This is significant in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies using Vero cells (African green monkey kidney epithelial cells) demonstrated that 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol exhibited concentration-dependent toxicity. At concentrations up to 100 µg/mL, cell viability remained above 80%, indicating a favorable safety margin for further exploration .

Concentration (µg/mL) Cell Viability (%)
100>80
200~70
500<50

Study on Cancer Cell Lines

A study evaluated the effects of similar thiol compounds on human renal cancer cell lines (CAKI-1 and A498). Compounds with structural similarities showed significant cytotoxicity with IC50 values ranging from sub-micromolar to low micromolar levels. This suggests that 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol could be explored for anticancer applications .

Neuroprotective Effects

Research has indicated that compounds targeting MAO-B can provide neuroprotective effects, which are crucial in treating neurodegenerative diseases like Parkinson's. The potential of 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol as a selective MAO-B inhibitor could position it as a candidate for further development in neuropharmacology .

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